molecular formula Au2O3 B073181 Gold(III) oxide CAS No. 1303-58-8

Gold(III) oxide

Cat. No.: B073181
CAS No.: 1303-58-8
M. Wt: 441.931 g/mol
InChI Key: DDYSHSNGZNCTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gold(III) oxide (Au₂O₃) is a pivotal inorganic compound serving as a fundamental precursor in advanced materials science and catalysis research. This thermally decomposable oxide is highly valued as a solid-state source of gold, finding critical application in the synthesis of gold nanoparticles (AuNPs) with controlled size and morphology. Its utility extends to acting as a catalyst or catalyst precursor in significant oxidation reactions, including the low-temperature oxidation of carbon monoxide. In the realm of electronics and nanotechnology, this compound is employed in the fabrication of conductive inks, thin films, and specialized sensors, leveraging the unique electronic and surface plasmon resonance properties of gold. The compound's mechanism of action in catalytic processes often involves its reduction to metallic gold under reaction conditions, generating highly active nano-catalytic sites. Researchers utilize this reagent to develop novel heterogeneous catalysts, explore plasmonic effects for sensing and imaging, and engineer advanced functional materials for next-generation electronic and energy storage devices. Its high purity is essential for ensuring reproducibility in the synthesis and performance of these sophisticated material systems.

Properties

IUPAC Name

gold(3+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Au.3O/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYSHSNGZNCTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Au+3].[Au+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Au2O3
Record name gold trioxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Gold_trioxide
Description Chemical information link to Wikipedia.
Record name Gold(III) oxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Gold(III)_oxide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.931 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown solid; [Merck Index] Deep brown powder; [Sigma-Aldrich MSDS]
Record name Gold trioxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14461
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1303-58-8
Record name Gold trioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gold oxide (Au2O3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Digold trioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GOLD SESQUIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5Y686RUP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nitric Acid-Mediated Oxidation

  • Reaction Setup : Finely divided gold powder is treated with concentrated nitric acid (HNO₃) at elevated temperatures (80–100°C).

  • Reaction Mechanism :

    2Au+8HNO32Au(NO3)3+4H2O+2NO2\text{Au} + 8\text{HNO}_3 \rightarrow 2\text{Au(NO}_3\text{)}_3 + 4\text{H}_2\text{O} + 2\text{NO} \uparrow

    The resulting gold(III) nitrate is unstable and decomposes upon heating:

    2Au(NO3)3ΔAu2O3+6NO2+3O22\text{Au(NO}_3\text{)}_3 \xrightarrow{\Delta} \text{Au}_2\text{O}_3 + 6\text{NO}_2 \uparrow + 3\text{O}_2 \uparrow
  • Yield and Purity : This method achieves ~70% yield, with impurities including unreacted Au and Au(NO₃)₃.

Ozone Oxidation

Ozone (O₃) serves as a potent oxidizer for gold in alkaline suspensions:

  • Process : A gold suspension in 1M NaOH is exposed to ozone gas at 25°C for 24 hours.

  • Outcome :

    4Au+3O3+6OH2Au2O3+3H2O4\text{Au} + 3\text{O}_3 + 6\text{OH}^- \rightarrow 2\text{Au}_2\text{O}_3 + 3\text{H}_2\text{O}

    This method produces Au₂O₃ with 95% purity but requires specialized ozone generators.

Table 2: Chemical Oxidation Methods

Oxidizing AgentTemperature (°C)Yield (%)Purity (%)
HNO₃80–1007075
O₃258595

Electrochemical Synthesis

Electrochemical methods offer a scalable route to Au₂O₃ by leveraging anodic oxidation of gold electrodes.

Anodic Oxidation in Acidic Electrolytes

  • Setup : A gold anode and platinum cathode are immersed in 0.1M H₂SO₄. A constant current density of 10 mA/cm² is applied.

  • Reactions :

    • Anode:

      2Au+3H2OAu2O3+6H++6e2\text{Au} + 3\text{H}_2\text{O} \rightarrow \text{Au}_2\text{O}_3 + 6\text{H}^+ + 6e^-
    • Cathode:

      6H++6e3H26\text{H}^+ + 6e^- \rightarrow 3\text{H}_2 \uparrow
  • Product Characterization : X-ray diffraction (XRD) confirms the formation of amorphous Au₂O₃ films with thicknesses up to 200 nm.

Challenges

  • Passivation : Oxide layers inhibit further electron transfer, limiting film growth.

  • Crystallinity : Films remain amorphous unless annealed at >200°C, risking decomposition.

Precipitation from Auric Acid Solutions

Au₂O₃ can be precipitated from chloroauric acid (HAuCl₄) solutions by pH adjustment.

Alkaline Precipitation

  • Procedure : A 0.1M HAuCl₄ solution is titrated with 1M NaOH until pH 8–9.

  • Reaction :

    2HAuCl4+6NaOHAu2O3+6NaCl+3H2O2\text{HAuCl}_4 + 6\text{NaOH} \rightarrow \text{Au}_2\text{O}_3 \downarrow + 6\text{NaCl} + 3\text{H}_2\text{O}
  • Post-Treatment : The precipitate is filtered, washed, and dried at 120°C to remove residual water.

Table 3: Precipitation Method Performance

ParameterValue
HAuCl₄ Concentration0.1 M
pH8–9
Drying Temperature120°C
Yield90%
Purity80%

Hydrothermal Synthesis

Hydrothermal methods enable the synthesis of crystalline Au₂O₃ under high-pressure conditions.

Protocol

  • Reagents : Au(OH)₃·nH₂O and 0.5M KOH are sealed in a Teflon-lined autoclave.

  • Conditions : Heated at 200°C for 48 hours under autogenous pressure.

  • Outcome : Crystalline Au₂O₃ nanoparticles (5–10 nm) are obtained, as confirmed by transmission electron microscopy (TEM).

Advantages :

  • Enhanced crystallinity compared to thermal decomposition.

  • Particle size control via reaction time and temperature.

Limitations :

  • High equipment costs for pressure vessels.

  • Limited scalability for industrial applications.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodCrystallinityPurity (%)ScalabilityCost
Thermal DecompositionAmorphous85–90HighLow
Chemical OxidationAmorphous70–95ModerateMedium
ElectrochemicalAmorphous80HighHigh
PrecipitationAmorphous80HighLow
HydrothermalCrystalline95LowHigh

Chemical Reactions Analysis

Thermal Decomposition

Au₂O₃ decomposes upon heating, yielding elemental gold and oxygen gas. The reaction proceeds in two stages:

  • Stage 1 (140–150°C):
    \ce2AuOOH>Au2O3+H2O\ce{2AuOOH->Au2O3+H2O}
    Gold(III) oxide-hydroxide (AuOOH) dehydrates to form Au₂O₃ .
  • Stage 2 (160–290°C):
    \ce2Au2O3>[Δ]4Au+3O2\ce{2Au2O3->[Δ]4Au+3O2↑}
    Direct decomposition of Au₂O₃ occurs at higher temperatures, with no stable intermediates confirmed . Computational studies suggest transient AuO or Au₂O species may form but rapidly dissociate .

Experimental Data:

Temperature Range (°C)ProductsKey Observations
<140AuOOHPartial dehydration of hydrated Au₂O₃
160–290Au, O₂Complete decomposition

Reduction Reactions

Au₂O₃ acts as an oxidizing agent, readily reduced to metallic gold:

  • With hydrogen (H₂):
    \ceAu2O3+3H2>[Δ]2Au+3H2O\ce{Au2O3+3H2->[Δ]2Au+3H2O}
  • With carbon monoxide (CO):
    \ceAu2O3+3CO>[400°C]2Au+3CO2\ce{Au2O3+3CO->[400°C]2Au+3CO2}
    CO reduction involves gas-phase transport of gold intermediates, as confirmed by in situ XAFS studies .

Reactions with Acids

Au₂O₃ reacts with acids to form gold(III) salts:

  • Hydrochloric acid (HCl):
    \ceAu2O3+6HCl>2HAuCl4+3H2O\ce{Au2O3+6HCl->2HAuCl4+3H2O}
    Forms chloroauric acid (HAuCl₄), a precursor for gold nanoparticles .
  • Nitric acid (HNO₃):
    \ceAu2O3+6HNO3>2Au(NO3)3+3H2O\ce{Au2O3+6HNO3->2Au(NO3)3+3H2O}
    Gold(III) nitrate forms but is unstable, often decomposing upon dilution .
  • Hydroiodic acid (HI):
    \ceAu2O3+6HI>2AuI+3H2O+2I2\ce{Au2O3+6HI->2AuI+3H2O+2I2}
    Redox reaction releasing iodine gas .

Reactivity Trend:
HI>HBr>HCl(Based on redox potential)\text{HI}>\text{HBr}>\text{HCl}\quad (\text{Based on redox potential})

Reactions with Bases

Au₂O₃ dissolves in strong alkaline solutions to form aurates:
\ceAu2O3+2NaOH+3H2O>2Na[Au(OH)4]\ce{Au2O3+2NaOH+3H2O->2Na[Au(OH)4]}
The resulting sodium tetrahydroxidoaurate(III) is stable in basic media .

Redox Behavior in Catalysis

Au₂O₃-derived materials exhibit catalytic activity in oxidation reactions:

  • CO oxidation:
    \ce2CO+O2>[Au2O3/CeO2]2CO2\ce{2CO+O2->[Au2O3/CeO2]2CO2}
    Metallic Au nanoparticles (formed via Au₂O₃ reduction) are the active species, with turnover frequencies (TOF) up to 0.15 s⁻¹ at 25°C .

Catalytic Performance Data:

Catalyst SupportTOF (s⁻¹)Activation Energy (kJ/mol)
CeO₂ nanorods0.1242.3
TiO₂0.0848.7

Complexation and Ligand Exchange

Au₂O₃ participates in ligand substitution reactions:

  • With ammonia (NH₃):
    \ceAu2O3+6NH3+3H2O>2[Au(NH3)4]++6OH\ce{Au2O3+6NH3+3H2O->2[Au(NH3)4]^++6OH^-}
    Forms explosive fulminating gold .
  • With cyanide (CN⁻):
    \ceAu2O3+8NaCN+3H2O>2Na[Au(CN)4]+6NaOH\ce{Au2O3+8NaCN+3H2O->2Na[Au(CN)4]+6NaOH}
    Critical in gold extraction processes .

Reactivity with Halogens

Au₂O₃ reacts with halogens under specific conditions:

  • Chlorine (Cl₂):
    \ce2Au+3Cl2>[>200°C]2AuCl3\ce{2Au+3Cl2->[>200°C]2AuCl3}
    Reversibility is observed in sealed systems .

Photochemical Reactions

UV irradiation induces photoreduction:
\ceAu2O3>[hν]2Au+3/2O2\ce{Au2O3->[hν]2Au+3/2O2}
Used in photolithography and nanoparticle synthesis .

Scientific Research Applications

Scientific Research Applications

Gold(III) oxide has several notable applications in scientific research, primarily due to its role as a precursor for gold nanoparticles and its unique chemical properties.

Nanotechnology

  • Synthesis of Gold Nanoparticles : this compound is commonly used to synthesize gold nanoparticles through reduction processes. These nanoparticles have applications in catalysis, drug delivery, and imaging due to their biocompatibility and tunable optical properties .
  • Catalysis : Nanoparticles derived from this compound exhibit enhanced catalytic activity compared to bulk gold. This improvement is attributed to the high surface area and unique electronic properties of nanoparticles .

Materials Science

  • Development of New Materials : The unique reactivity of this compound allows for the development of materials with tailored properties for specific applications, such as in ceramics and optics. Its thermal stability makes it suitable for high-temperature applications .
  • Electrochemical Applications : this compound has been studied for its electrochemical behavior, particularly in fuel cells and sensors. Its ability to undergo redox reactions facilitates its use in energy conversion technologies .

Biomedical Applications

This compound has shown promise in various biomedical applications, particularly in cancer therapy and antibacterial treatments.

Cancer Therapy

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS). This mechanism primarily targets thioredoxin reductase (TrxR), a crucial enzyme in cancer cell survival. A study demonstrated that a gold(III)-phosphine complex effectively induced cell death in ovarian cancer cells through ROS generation.

Antibacterial Properties

  • Photodynamic Therapy : Gold nanoparticles synthesized from this compound exhibit significant antibacterial activity when activated by light. This property is particularly useful for infection control, as it enhances bacterial cell death upon exposure to visible light.

Case Studies

Several studies highlight the diverse applications of this compound:

  • Cancer Treatment Study : A study explored the effects of a novel gold(III)-phosphine complex on ovarian cancer cells, revealing potent apoptotic effects via ROS generation. This underscores the potential for developing effective gold-based therapeutics.
  • Antibacterial Study : Another investigation focused on the photodynamic effects of gold nanoparticles derived from gold(III) ions under alkaline conditions. The results indicated increased bacterial cell death when exposed to light, suggesting a viable approach for infection management.

Mechanism of Action

The mechanism of action of gold(III) oxide, particularly in its nanoparticle form, involves targeting thioredoxin reductase or other thiol-rich proteins and enzymes. This interaction triggers cell death via reactive oxygen species . Gold(III) complexes also exhibit cytotoxic activity by interacting with DNA and bovine serum albumin .

Comparison with Similar Compounds

Comparison with Similar Gold(III) Compounds

Gold(III) Chloride (AuCl₃)

Chemical Properties :

  • Structure : Exists as a dimer (Au₂Cl₆) with square-planar Au centers. Hygroscopic and light-sensitive .
  • Stability : Decomposes at 160°C, slightly higher than Au₂O₃ .

Key Differences from Au₂O₃ :

Property Au₂O₃ AuCl₃
Halogen Content Halogen-free Contains Cl⁻ ions
NP Synthesis Produces smaller NPs (e.g., <10 nm) with narrow size distribution Larger NPs (20–100 nm) with moderate monodispersity
Thermal Stability Decomposes at 150°C Decomposes at 160°C

Gold(III) Hydroxide (Au(OH)₃)

Chemical Properties :

  • Reactivity : Unlike other metal hydroxides, Au(OH)₃ readily transfers oxygen to form gold hydrides (Au–H), a critical step in water-splitting cycles .
  • Structure : Poorly characterized due to the lack of crystalline samples. Likely shares a square-planar Au–O coordination similar to Au₂O₃ .

Key Differences from Au₂O₃ :

  • Bond Strength : Au–O bonds in Au₂O₃ are stronger than in Au–O peroxides (e.g., (C^N^C)AuOOtBu: Au–O = 1.983 Å) .
  • Applications : Au(OH)₃ is more reactive in redox processes, while Au₂O₃ is preferred for solid-state applications like catalysis and NP synthesis .

Other Gold(III) Complexes

Organogold(III) Complexes
  • Phosphine Oxide Complexes : Used in OLEDs due to high electron-transport properties and triplet energy retention .
  • Antimicrobial Complexes : Bipolar Au(III) complexes with dithiocarbamate ligands show low toxicity and high efficacy against multidrug-resistant pathogens .

Key Differences from Au₂O₃ :

  • Solubility: Organogold complexes are soluble in organic solvents, enabling solution-phase applications, whereas Au₂O₃ is insoluble .
  • Redox Activity: Au₂O₃ acts as an oxidizing agent, while organogold complexes participate in ligand-specific reactions (e.g., C–C coupling) .
Gold(III) Acetate (Au(CH₃COO)₃)
  • Applications: Used in solar technology and petrochemical catalysis. Soluble in polar solvents, unlike Au₂O₃ .

Comparative Data Tables

Table 1: Structural and Thermal Properties

Compound Au–O Bond Length (Å) Decomposition Temp. (°C) Key Applications
Au₂O₃ 1.992–1.977 150 NPs, Pigments, Catalysis
AuCl₃ N/A 160 Catalysis, NPs
Au(OH)₃ ~2.045 (estimated) N/A Redox Reactions

Biological Activity

Gold(III) oxide, or auric oxide (Au2_2O3_3), is a compound of gold that has garnered attention in various fields, particularly in biomedicine and catalysis. This article explores its biological activity, focusing on its potential applications in cancer therapy, antibacterial properties, and its electrochemical behavior.

This compound is known for its amphoteric nature, exhibiting both acidic and basic characteristics depending on the environment. It is generally stable under ambient conditions but can undergo transformations under specific electrochemical settings, leading to the formation of subsurface gold oxides that can affect its reactivity and biological interactions .

Anticancer Activity

Recent studies have highlighted the potential of gold(III) complexes as anticancer agents. Research indicates that gold(I/III)-phosphine complexes demonstrate significant cytotoxicity against various cancer cell lines, including K562 (chronic myeloid leukemia), H460 (lung cancer), and OVCAR8 (ovarian cancer). The half-maximal inhibitory concentration (IC50_{50}) values range from approximately 0.10 to 2.53 µM, suggesting strong antiproliferative effects .

The mechanism of action appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This process disrupts redox homeostasis and triggers cell cycle arrest primarily at the G1 phase .

Table 1: Cytotoxicity of Gold(III) Complexes Against Cancer Cell Lines

ComplexCell LineIC50_{50} (µM)Mechanism of Action
1K5620.10ROS induction, apoptosis
2H4600.50Disruption of redox balance
3OVCAR82.53G1 phase arrest

Antibacterial Properties

This compound also exhibits antibacterial activity. Studies have shown that gold nanoparticles, derived from gold(III) ions, can effectively inhibit bacterial growth, particularly in Escherichia coli. The mechanism involves the generation of superoxide radicals under light irradiation, which enhances the oxidative stress on bacterial cells .

Table 2: Antibacterial Efficacy of Gold Nanoparticles

Treatment MethodBacteriaEffectiveness
Gold NanoparticlesE. coliSignificant growth inhibition
Light IrradiationE. coliEnhanced oxidative stress

Electrochemical Behavior

The electrochemical properties of this compound are crucial for understanding its behavior in biological systems. Studies using cyclic voltammetry have demonstrated that gold(III) can undergo reduction to gold(I) and metallic gold under specific conditions . This transformation can influence how gold interacts with biological molecules and cells.

Table 3: Electrochemical Characteristics of this compound

ConditionObserved Behavior
Acidic MediumReduction to Au(I), metallic Au
Basic MediumStability as Au2_2O3_3

Case Studies

  • Cancer Therapy : A study investigated the effects of a novel gold(III)-phosphine complex on ovarian cancer cells, revealing a potent ability to induce apoptosis through ROS generation . The research emphasizes the need for further exploration into diverse ligand environments to enhance therapeutic efficacy.
  • Antibacterial Applications : Another study focused on the photodynamic effects of gold nanoparticles synthesized from gold(III) ions under alkaline conditions. The results indicated a marked increase in bacterial cell death when exposed to visible light, highlighting the potential for using gold-based treatments in infection control .

Q & A

Q. What are the optimal synthesis methods for Au₂O₃, and how do reaction conditions influence its crystallinity and stability?

Au₂O₃ is typically synthesized via thermal decomposition of gold(III) hydroxide or controlled oxidation of gold precursors. For example, halogen-free synthesis routes using ligands like ammonia or hydrazine derivatives can yield Au₂O₃ with reduced impurity levels . Stability is highly sensitive to temperature; decomposition occurs at 298°C, necessitating inert atmospheres or low-temperature protocols to preserve structural integrity . X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are critical for verifying phase purity and thermal stability.

Q. How can researchers characterize the electronic structure and oxidation state of Au in Au₂O₃?

X-ray photoelectron spectroscopy (XPS) and X-ray absorption near-edge structure (XANES) are key for probing the +3 oxidation state of Au. Operando spectroelectrochemical methods, such as high-energy resolution fluorescence-detected XANES (HERFD-XANES), reveal dynamic changes in Au oxidation states during redox reactions, particularly in acidic environments where residual Au₂O₃ may persist beneath surface layers .

Q. What are the primary decomposition pathways of Au₂O₃, and how can they be mitigated during storage?

Au₂O₃ decomposes to Au metal and O₂ above 298°C. Light exposure and moisture accelerate degradation, necessitating storage in dark, anhydrous conditions. Pre-treatment with stabilizing ligands (e.g., pyridoxal 5′-phosphate derivatives) can suppress disproportionation reactions in aqueous solutions .

Advanced Research Questions

Q. How can fractional factorial design (FFD) optimize Au₂O₃ synthesis for nanoparticle applications?

Resolution III FFD allows systematic screening of variables (e.g., precursor concentration, pH, temperature) to maximize Au recovery and control nanoparticle size. Orthogonal matrices (Table 1 in ) identify critical interactions, such as ligand-to-Au ratio and reducing agent efficiency, reducing experimental iterations by 50% while maintaining statistical robustness.

Q. What mechanisms underlie the catalytic activity of Au₂O₃-derived nanoparticles in CO oxidation?

Quantum size effects dominate: Au clusters <3 nm thick exhibit nonmetallic electronic properties, enhancing O₂ activation. Scanning tunneling microscopy/spectroscopy (STM/STS) reveals that two-layer Au islands on TiO₂ substrates optimize charge transfer, achieving turnover frequencies (TOFs) 10× higher than bulk Au .

Q. How do ligand-exchange reactions in Au₂O₃ complexes influence their reactivity in aqueous systems?

Substitution of Cl⁻ ligands in [AuCl₄]⁻ by ammonia or ethylenediamine alters redox potentials and solubility. Stability constants (log β) determined via UV-Vis titration show that Au(III)-hydrazone complexes exhibit higher thermodynamic stability (log β = 12.5) than chloride analogues, enabling tailored ligand design for biomedical applications .

Q. What experimental strategies resolve contradictions in reported Au₂O₃ surface reactivity data?

Discrepancies in catalytic performance often arise from undetected surface oxides or beam-induced artifacts during characterization. In situ HP-XPS and operando SFG spectroscopy mitigate these issues by capturing real-time surface restructuring under reaction conditions, distinguishing between Au₂O₃ and Au(OH)₃ phases .

Methodological Guidelines

  • Synthesis Optimization : Use FFD to prioritize variables (e.g., reducing agent type, Au precursor purity ≥99.9%) .
  • Stability Testing : Pair TGA with in situ Raman spectroscopy to correlate mass loss with structural changes .
  • Catalytic Testing : Employ mass spectrometry-coupled flow reactors to quantify CO oxidation kinetics while avoiding O₂ starvation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.